tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate
CAS No.: 1344803-08-2
Cat. No.: VC2844640
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate - 1344803-08-2](/images/structure/VC2844640.png)
Specification
CAS No. | 1344803-08-2 |
---|---|
Molecular Formula | C12H23N3O3 |
Molecular Weight | 257.33 g/mol |
IUPAC Name | tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate |
Standard InChI | InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16) |
Standard InChI Key | LZIJNUIXXMZBED-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC1(CCCCC1)/C(=N\O)/N |
SMILES | CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N |
Canonical SMILES | CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N |
Introduction
tert-Butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate is a chemical compound that belongs to the carbamate family, known for its unique structure and potential applications in organic synthesis and medicinal chemistry. This compound features a tert-butyl group and a hydroxycarbamimidoyl moiety attached to a cyclohexyl ring, which contributes to its distinctive chemical properties.
Synthesis Methods
The synthesis of tert-Butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the hydroxycarbamimidoyl group. Common methods include O-alkylation techniques followed by acidic deprotection to yield the desired compound.
Chemical Reactions and Stability
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Oxidation Reactions: The compound can undergo oxidation reactions using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
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Reduction Reactions: Reduction can be achieved with agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution Reactions: These often involve nucleophiles or electrophiles, depending on the desired product.
Biological Activity and Applications
While specific biological activity data for tert-Butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate is limited, related carbamates have shown potential in medicinal chemistry, particularly in enzyme inhibition and as intermediates in pharmaceutical synthesis.
Safety and Handling
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